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Introduction
Neohesperidin is a flavanone glycoside naturally found in citrus fruits, which serves as a

precursor for the high-intensity sweetener neohesperidin dihydrochalcone (NHDC). The

enzymatic synthesis of neohesperidin offers a promising alternative to extraction from natural

sources, which often suffers from low yields and high costs. This document provides detailed

application notes and protocols for the enzymatic synthesis of neohesperidin using

glycosyltransferases, focusing on two key enzymes: a glucosyltransferase and a

rhamnosyltransferase.

The synthesis is a two-step process starting from the aglycone hesperetin. First, a

glucosyltransferase, such as UGT73B2 from Arabidopsis thaliana, catalyzes the transfer of a

glucose moiety to hesperetin, forming hesperetin-7-O-glucoside. Subsequently, a

rhamnosyltransferase, like Cm1,2RhaT from Citrus maxima, transfers a rhamnose group to

hesperetin-7-O-glucoside to yield the final product, neohesperidin.

I. Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis of

neohesperidin.

Table 1: Reported Yields of Neohesperidin using Engineered Microorganisms
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Organism
Key
Enzymes
Expressed

Substrate
Product
Titer

Molar
Conversion
Rate

Reference

Escherichia

coli

UGT73B2,

VvRHM-NRS,

Cm1,2RhaT

Hesperetin 4.64 g/L 45.8% [1]

Escherichia

coli (with

engineered

Cm1,2RhaT)

49A/50ACm1

,2RhaT

Hesperetin 7-

O-glucoside
7.63 g/L Not Reported [2]

Table 2: Kinetic Parameters of a Rhamnosidase for Hesperidin-Cu(II) Complex Hydrolysis

Enzyme Form Km (mg/mL) Vmax (mg/mL·min) Reference

Free Rhamnosidase 0.2831 0.7467 [3]

Immobilized

Rhamnosidase
0.2154 0.7612 [3]

Note: Kinetic parameters for the specific glycosyltransferases Cm1,2RhaT and UGT73B2 in the

context of neohesperidin synthesis are not readily available in the reviewed literature. The data

in Table 2 is for a related enzyme and substrate.

II. Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Glycosyltransferases (Cm1,2RhaT and UGT73B2) in E.
coli
This protocol describes the expression of His-tagged glycosyltransferases in E. coli and their

subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Transformation: a. Synthesize the codon-optimized genes for Cm1,2RhaT

and UGT73B2. b. Clone the genes into a suitable expression vector (e.g., pET-28a(+))
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containing an N-terminal His6-tag. c. Transform the expression constructs into a suitable E. coli

expression strain (e.g., BL21(DE3)). d. Plate the transformed cells on LB agar plates containing

the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the

corresponding antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB

medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-

0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. d.

Reduce the temperature to 16-18°C and continue to incubate for 16-20 hours with shaking to

enhance protein solubility.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15

minutes at 4°C. b. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5,

300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF). c. Lyse the cells by

sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell

debris. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer

(50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole). f. Wash the column with wash buffer

to remove unbound proteins. g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl

pH 7.5, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i.

Desalt the purified protein using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl

pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of
Neohesperidin
This protocol outlines the two-step enzymatic reaction to synthesize neohesperidin from

hesperetin.

Step 1: Synthesis of Hesperetin-7-O-glucoside

Reaction Mixture:

Hesperetin: 1 mM (dissolved in DMSO)

Purified UGT73B2: 0.1 mg/mL

UDP-glucose: 2 mM
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Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)

Final Volume: 1 mL

Procedure:

Combine the reaction buffer, UDP-glucose, and hesperetin in a microcentrifuge tube.

Pre-incubate the mixture at 30°C for 5 minutes.

Initiate the reaction by adding the purified UGT73B2 enzyme.

Incubate the reaction at 30°C for 4-6 hours with gentle shaking.

Terminate the reaction by adding an equal volume of ice-cold methanol.

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

Analyze the supernatant for the formation of hesperetin-7-O-glucoside by HPLC.

Step 2: Synthesis of Neohesperidin

Reaction Mixture:

Hesperetin-7-O-glucoside (from Step 1 or a commercial source): 1 mM

Purified Cm1,2RhaT: 0.1 mg/mL

UDP-rhamnose: 2 mM

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)

Final Volume: 1 mL

Procedure:

Combine the reaction buffer, UDP-rhamnose, and hesperetin-7-O-glucoside in a

microcentrifuge tube.
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Pre-incubate the mixture at 30°C for 5 minutes.

Initiate the reaction by adding the purified Cm1,2RhaT enzyme.

Incubate the reaction at 30°C for 4-6 hours with gentle shaking.

Terminate the reaction by adding an equal volume of ice-cold methanol.

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

Analyze the supernatant for the formation of neohesperidin by HPLC.

Protocol 3: Purification of Neohesperidin
This protocol describes the purification of neohesperidin from the reaction mixture using

macroporous resin and high-speed counter-current chromatography (HSCCC).

1. Macroporous Resin Chromatography (Initial Cleanup): a. Load the reaction mixture (after

methanol precipitation and centrifugation) onto a D101 macroporous resin column. b. Wash the

column with deionized water to remove unreacted sugars and salts. c. Elute the flavonoids with

55% aqueous ethanol. d. Collect the eluate and concentrate it under reduced pressure.

2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification): a. Prepare a

two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v). b. Use the upper

phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the

concentrated sample from the resin chromatography step in the mobile phase. d. Inject the

sample into the HSCCC system and perform the separation. e. Monitor the effluent by UV

detection at 280 nm. f. Collect the fractions containing neohesperidin. g. Combine the pure

fractions and evaporate the solvent to obtain purified neohesperidin. h. Confirm the purity and

identity of the final product by HPLC and LC-MS.

Protocol 4: HPLC Analysis of Neohesperidin
This protocol provides a method for the quantitative analysis of neohesperidin.[1]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient to separate hesperetin, hesperetin-7-O-glucoside, and

neohesperidin (e.g., starting with 10% B, increasing to 90% B over 20 minutes).

Flow Rate: 0.8-1.0 mL/min.

Detection: UV at 280 nm.

Column Temperature: 30-35°C.[1]

Quantification: Use a standard curve of purified neohesperidin.

III. Visualization of Workflows and Pathways
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Caption: Enzymatic pathway for the synthesis of neohesperidin from hesperetin.
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Caption: Overall experimental workflow for neohesperidin production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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